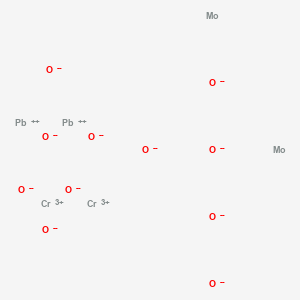
Chromium lead molybdenum oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium lead molybdenum oxide is a chemical compound composed of lead, molybdenum, and chromium. It is known for its vibrant color and is often used as a pigment. The compound has the chemical formula Cr₂Mo₂O₁₁Pb₂ and a molecular mass of 886.300 g/mol . This compound is a member of the transition metal oxides class, which are inorganic compounds containing an oxygen atom bonded to a transition metal .
Preparation Methods
Chromium lead molybdenum oxide can be synthesized using various methods. One common approach involves the reaction of lead nitrate with potassium dichromate in the presence of molybdenum precursors. This method results in the formation of lead molybdenum chromate with a monazite-type monoclinic structure . Another method involves the hydrothermal synthesis of lead chromate-based hybrid systems, where single-crystalline nanorods and nanowires are formed . Industrial production methods typically involve complexation strategies and solution casting techniques to achieve the desired structural and functional properties .
Chemical Reactions Analysis
Chromium lead molybdenum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. In hydroxide solution, lead molybdenum chromate can dissolve slowly, forming plumbite complexes . The compound can also react with chromates under acidic conditions to form lead chromate . Common reagents used in these reactions include sodium chromate, lead salts, and chromic acid . Major products formed from these reactions include chrome red, a red or orange powder made by the reaction of lead oxide and chromic acid .
Scientific Research Applications
Chromium lead molybdenum oxide has several scientific research applications. It is used as a pigment in various industries due to its vibrant color and stability . The compound is also studied for its photochemical properties, particularly its photo-dissolution behavior under sunlight irradiation . In addition, lead molybdenum chromate is used in the fabrication of flexible devices for pressure-induced voltage generation, where it exhibits high dielectric capacitance and polarization performances . The compound’s unique properties make it valuable in fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of lead molybdenum chromate involves its interaction with various molecular targets and pathways. Lead, a component of the compound, mimics other biologically important metals such as zinc, calcium, and iron, competing as cofactors for many enzymatic reactions . This competitive inhibition can interfere with neurotransmitter release and other cellular processes . Molybdenum, another component, acts as a cofactor for enzymes such as xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase, playing a crucial role in metabolic interactions .
Comparison with Similar Compounds
Chromium lead molybdenum oxide can be compared with other similar compounds such as lead chromate, lead molybdate, and molybdenum-lead chromate . While lead chromate is primarily used as a pigment, lead molybdenum chromate offers additional photochemical properties due to the presence of molybdenum . Lead molybdate, on the other hand, is known for its catalytic properties and is used in various industrial applications . The unique combination of lead, molybdenum, and chromium in lead molybdenum chromate provides it with distinct properties that are not found in other similar compounds.
Properties
CAS No. |
12709-98-7 |
|---|---|
Molecular Formula |
Cr2Mo2O11Pb2-12 |
Molecular Weight |
886 g/mol |
IUPAC Name |
chromium(3+);lead(2+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Cr.2Mo.11O.2Pb/q2*+3;;;11*-2;2*+2 |
InChI Key |
UJSWIHIDDYYLJD-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |
Synonyms |
LEADMOLYBDENUMCHROMATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















